3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a synthetic compound that features a piperidine ring, a sulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through amide bond formation, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
- 3,3-dimethyl-N-[4-(morpholin-1-ylsulfonyl)phenyl]butanamide
Uniqueness
3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonyl group may enhance its stability and reactivity compared to similar compounds.
Properties
CAS No. |
6155-98-2 |
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Molecular Formula |
C17H26N2O3S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,3-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)13-16(20)18-14-7-9-15(10-8-14)23(21,22)19-11-5-4-6-12-19/h7-10H,4-6,11-13H2,1-3H3,(H,18,20) |
InChI Key |
FBRXEGGZQAFGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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